N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS number
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS number
An In-depth Technical Guide to N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) for Advanced Electronic Applications
This guide provides an in-depth exploration of N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine, a cornerstone material in the field of organic electronics. Commonly abbreviated as TPD, this molecule has become a benchmark hole transport material, pivotal to the advancement of high-performance Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and other optoelectronic technologies. This document is intended for researchers, materials scientists, and professionals in drug development and chemical engineering, offering a blend of fundamental principles and practical, field-proven insights.
Nomenclature, Identification, and Core Properties
TPD is a complex organic molecule belonging to the triarylamine family. Its robust electrochemical and photophysical properties are a direct result of its unique molecular architecture.
Chemical Identification
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Primary Chemical Name: N,N'-Bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
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Common Abbreviation: TPD
It is crucial to distinguish TPD from a structurally related but simpler diamine, N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine (CAS Number: 78888-06-9), which lacks the two additional phenyl groups on the nitrogen atoms.[4] TPD is the more extensively studied and widely utilized compound in high-performance electronic devices.
Physicochemical and Electronic Properties
The efficacy of TPD as a hole transport material (HTM) is rooted in its electronic and physical characteristics. The non-planar structure, formed by the twisted biphenyl core and the propeller-like arrangement of the tolyl and phenyl groups around the nitrogen atoms, inhibits crystallization (vitrification) and promotes the formation of stable amorphous thin films, a critical requirement for device fabrication.
| Property | Value | Source |
| Molecular Weight | 516.67 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 175–177 °C | [1] |
| Highest Occupied Molecular Orbital (HOMO) | ~5.5 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.3 eV | [1] |
| Energy Band Gap | ~3.2 eV | [1] |
| Absorption (λmax) | 352 nm (in THF) | [1] |
| Fluorescence (λem) | 398 nm (in THF) | [1] |
The HOMO level of ~5.5 eV is particularly significant. It provides an excellent energetic match with the work function of common transparent conductive anodes like Indium Tin Oxide (ITO) and the valence band of many light-emitting materials and perovskites, facilitating efficient injection and transport of holes.[5]
Synthesis and Purification: The Path to High-Purity Material
The performance of organic electronic devices is exquisitely sensitive to material purity. Trace impurities can act as charge traps or quenching sites, severely degrading device efficiency and operational lifetime. Therefore, a robust synthesis followed by rigorous purification is non-negotiable.
Buchwald-Hartwig Cross-Coupling Synthesis (Illustrative Protocol)
A prevalent method for synthesizing TPD and its analogues is the palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a versatile and efficient route for forming carbon-nitrogen bonds.
Causality Behind the Method: The Buchwald-Hartwig reaction is chosen for its high functional group tolerance and excellent yields. The palladium catalyst, in conjunction with a suitable ligand (e.g., from the biarylphosphine class) and a base, forms a catalytic cycle that efficiently couples the aryl halide (4,4'-diiodobiphenyl) with the secondary amine (N-phenyl-m-tolylamine). The base is crucial for deprotonating the amine, making it a more active nucleophile.
Step-by-Step Methodology
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Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,4'-diiodobiphenyl (1 equivalent), N-phenyl-m-tolylamine (2.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.01 equivalents), a phosphine ligand like tri(tert-butyl)phosphine (0.04 equivalents), and sodium tert-butoxide (2.5 equivalents).
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Solvent Addition: Add anhydrous toluene as the solvent.
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Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, quench the reaction with water. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
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Purification (Chromatography): Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Final Purification (Sublimation): For optoelectronic-grade purity (>99.9%), the material must undergo gradient sublimation under high vacuum.[1] This process removes residual solvents, catalysts, and organic impurities by separating compounds based on their different sublimation temperatures.
Synthesis Workflow Diagram
Caption: Workflow for TPD synthesis and purification.
Core Application: Hole Transport in OLEDs
TPD is most renowned for its role as a Hole Transport Layer (HTL) in OLEDs.[6] In a typical OLED architecture, the HTL is sandwiched between the transparent anode (ITO) and the Emissive Layer (EML).
Mechanism of Action
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Hole Injection: When a forward bias is applied, the anode injects holes (positive charge carriers) into the HOMO of the TPD layer. The favorable energy alignment minimizes the injection barrier.
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Hole Transport: The injected holes "hop" between adjacent TPD molecules, driven by the electric field, moving across the HTL towards the EML. The amorphous nature of the TPD film ensures isotropic charge transport.
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Electron Blocking: The high LUMO level of TPD (~2.3 eV) creates a significant energy barrier for electrons, effectively blocking them from passing from the EML to the anode. This confines electrons within the emissive layer, increasing the probability of them recombining with holes to generate light.
This dual function—efficiently transporting holes while blocking electrons—is the cornerstone of TPD's success, leading to higher recombination efficiency and, consequently, brighter and more efficient OLEDs.
OLED Energy Level Diagram
Caption: Energy level alignment in a typical multilayer OLED.
Impact of HTL Thickness The thickness of the TPD layer is a critical parameter.
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Too Thin (<10 nm): May lead to incomplete film formation and electrical shorts between the anode and emissive layer.
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Too Thick (>60 nm): Increases the device's series resistance, requiring a higher driving voltage and reducing power efficiency.[7][8][9] Studies have shown that decreasing TPD thickness generally increases current density at a constant voltage, but an optimal thickness (often 30-50 nm) is required to balance charge transport and prevent recombination losses at the interfaces, thereby maximizing current efficiency (cd/A).[7][8][9]
Advanced Application: Perovskite Solar Cells (PSCs)
TPD and its derivatives are also effective Hole Transport Materials (HTMs) in n-i-p structured perovskite solar cells.[10] The HTM plays a vital role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the gold or carbon electrode.[5]
Role in PSCs
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Efficient Hole Extraction: The HOMO level of TPD is well-aligned with the valence band of common perovskite formulations (e.g., MAPbI₃ or FAPbI₃), enabling efficient extraction of holes.
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Suppression of Recombination: A high-quality HTM layer prevents direct contact between the perovskite and the metal electrode, blocking electron back-transfer and minimizing charge recombination, which is a major loss mechanism in PSCs.[5]
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Device Stability: The hydrophobic nature of many organic HTMs like TPD can offer a degree of protection to the underlying perovskite layer from moisture ingress, although this is often insufficient for long-term stability.
To enhance the conductivity and hole mobility of the HTM layer in PSCs, chemical doping is a standard practice.[10][11] Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly used to increase the charge carrier concentration and improve film morphology.[10][11]
Experimental Protocol: OLED Fabrication and Characterization
This protocol describes the fabrication of a simple, thermally evaporated OLED device for research purposes. All steps must be performed in a cleanroom environment.
Self-Validating System: This protocol is self-validating because the successful emission of light upon applying a voltage confirms the integrity of each layer and the proper functioning of the charge injection, transport, and recombination processes. Device performance metrics (e.g., turn-on voltage, efficiency) provide quantitative validation.
Step-by-Step Fabrication Workflow
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Substrate Preparation:
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Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
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Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
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Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone or Oxygen Plasma for 10 minutes to increase the ITO work function and remove organic residues.
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-
Thermal Evaporation (High Vacuum < 10⁻⁶ Torr):
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Load the cleaned substrates into a thermal evaporation chamber.
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Load high-purity source materials into separate crucibles.
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Sequentially deposit the following layers, monitoring thickness with a quartz crystal microbalance:
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Hole Transport Layer (HTL): 40 nm of TPD.
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Emissive Layer (EML): 60 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
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Electron Transport Layer (ETL): (Optional, as Alq₃ serves as both EML and ETL here).
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Cathode: 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al).
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-
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Encapsulation:
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Immediately transfer the device to a nitrogen-filled glovebox without exposure to air or moisture.
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Encapsulate the device using a glass lid and UV-cured epoxy resin. A moisture getter should be included within the encapsulated space.
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Device Characterization
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Current Density-Voltage-Luminance (J-V-L) Testing: Use a source measure unit (SMU) and a calibrated photodetector/spectrometer. Apply a sweeping voltage to the device and simultaneously measure the current flowing through it and the light output (luminance, cd/m²).
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External Quantum Efficiency (EQE) Calculation: From the J-V-L data and the emission spectrum, calculate the EQE, which represents the ratio of photons emitted to electrons injected.
Safety and Handling
While TPD is not classified as acutely toxic, proper laboratory safety protocols are essential.
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GHS Hazard Statements: H411: Toxic to aquatic life with long lasting effects.[2][3]
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Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[3]
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Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
Conclusion and Future Outlook
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) has been an indispensable tool in the advancement of organic electronics. Its well-understood properties, commercial availability, and reliable performance have established it as a benchmark material for hole transport in OLEDs and perovskite solar cells.
However, the field is continuously evolving. Current research focuses on developing next-generation hole transport materials that offer improved thermal stability, higher charge mobility, and deeper HOMO levels for better energy alignment with new blue-emitting materials. While TPD remains a workhorse in academic research and certain commercial applications, the quest for more robust and cost-effective alternatives will continue to drive innovation in materials science.
References
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PubChem. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. National Center for Biotechnology Information. [Link]
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Sigma-Aldrich. Safety Data Sheet for N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine. Merck KGaA. [Link]
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Chemeo. [1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl- (CAS 531-91-9). Céondo GmbH. [Link]
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Park, S. G., et al. (2019). Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. Materials (Basel). [Link]
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ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. American Chemical Society. [Link]
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MDPI. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Energies. [Link]
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MDPI. N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators. Polymers. [Link]
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YouTube. Hole-transporting materials for Perovskite solar cells: a chemical approach. Universidad Complutense de Madrid. [Link]
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PENTA. N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. [Link]
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ResearchGate. Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. [Link]
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PubMed. Effects of the Thickness of N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. [Link]
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